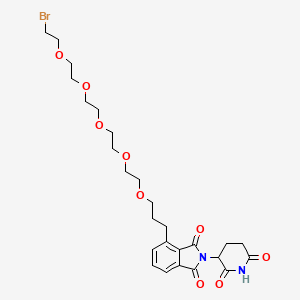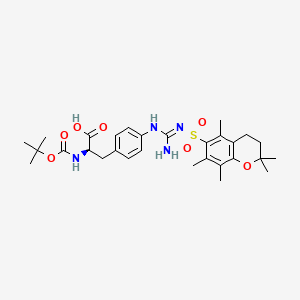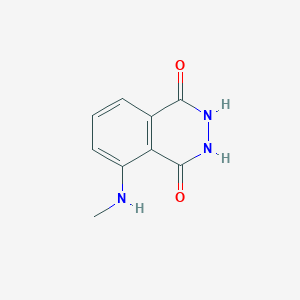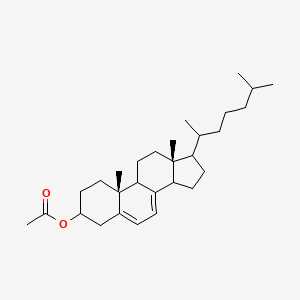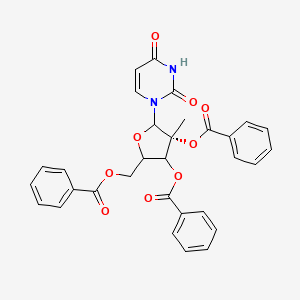
2',3',5'-tri-O-benzoyl-2'-C-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine is a nucleoside derivative used in the synthesis of RNA molecules.
Métodos De Preparación
The synthesis of 2’,3’,5’-tri-O-benzoyl-2’-C-methyluridine typically involves the protection of the hydroxyl groups of uridine with benzoyl groupsThe reaction conditions often include the use of benzoyl chloride and a base such as pyridine . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert it into deoxy derivatives.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It is employed in the study of RNA synthesis and function.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer due to its ability to inhibit viral replication and tumor growth.
Industry: It is used in the production of nucleoside-based pharmaceuticals and research reagents.
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-tri-O-benzoyl-2’-C-methyluridine involves its incorporation into RNA molecules, where it can interfere with RNA synthesis and function. This can inhibit the replication of viruses and the growth of cancer cells. The molecular targets include viral RNA polymerases and cellular enzymes involved in RNA synthesis .
Comparación Con Compuestos Similares
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine can be compared with other nucleoside derivatives such as:
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyl-2’-C-methyluridine:
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl isothiocyanate: Used as a building block for the synthesis of nucleosides.
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide: Another nucleoside analog used in chemical synthesis.
The uniqueness of 2’,3’,5’-tri-O-benzoyl-2’-C-methyluridine lies in its specific modifications, which confer unique properties such as enhanced stability and specific biological activity.
Propiedades
Fórmula molecular |
C31H26N2O9 |
|---|---|
Peso molecular |
570.5 g/mol |
Nombre IUPAC |
[(4R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O9/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)33-18-17-24(34)32-30(33)38/h2-18,23,25,29H,19H2,1H3,(H,32,34,38)/t23?,25?,29?,31-/m1/s1 |
Clave InChI |
MEWJCEWIFZELKA-UJZYCDFDSA-N |
SMILES isomérico |
C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)




